N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13463014
Molecular Formula: C16H25N3
Molecular Weight: 259.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3 |
|---|---|
| Molecular Weight | 259.39 g/mol |
| IUPAC Name | N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine |
| Standard InChI | InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2 |
| Standard InChI Key | DYTJPGVYXYSZBJ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 |
Introduction
Nomenclature and Molecular Identity
The systematic IUPAC name for this compound is N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine. Its molecular formula is C₁₆H₂₅N₃, with a molecular weight of 259.39 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354006-87-3 | |
| SMILES | CN(CCN)C1CCN(C1)CC2=CC=CC=C2 | |
| InChIKey | DYTJPGVYXYSZBJ-MRXNPFEDSA-N |
The compound exists as enantiomers due to chiral centers at the pyrrolidine nitrogen and cyclopropane-bearing amine. For example, the (R)-enantiomer (CAS: 1354006-87-3) and (S)-enantiomer (CAS: 1354001-71-0) have distinct stereochemical profiles .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of succinaldehyde with benzylamine yields 1-benzylpyrrolidin-3-amine intermediates .
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N-Alkylation: Reaction with 1,2-dibromoethane introduces the ethane-1,2-diamine backbone.
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Cyclopropane Incorporation: Cyclopropyl groups are added via nucleophilic substitution using cyclopropylamine under basic conditions.
A representative reaction sequence is:
Optimization Challenges
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Steric Hindrance: Bulky benzyl and cyclopropyl groups necessitate prolonged reaction times or elevated temperatures.
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Stereochemical Control: Chiral resolution techniques (e.g., chromatography with chiral stationary phases) are required to isolate enantiomers .
Structural and Physicochemical Properties
Molecular Geometry
X-ray crystallography of analogous compounds reveals:
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Pyrrolidine Ring: Adopts an envelope conformation, with the benzyl group in an equatorial position .
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Cyclopropane Strain: The cyclopropyl group introduces angle strain, enhancing reactivity at the adjacent nitrogen.
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 368.4 ± 37.0 °C (Predicted) | QSPR |
| Density | 1.10 ± 0.1 g/cm³ | Computational |
| LogP (XLogP3-AA) | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
Applications in Chemistry and Biology
Catalysis
As a chiral ligand, the compound facilitates asymmetric synthesis:
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